![molecular formula C26H27N5O2S2 B12162954 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162954.png)
9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a piperazine ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The thiazolidinone moiety is then introduced via a condensation reaction with a suitable thioamide. Finally, the piperazine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the pyrido[1,2-a]pyrimidin-4-one core, thiazolidinone moiety, and piperazine ring in This compound sets it apart from these other compounds, potentially offering distinct pharmacological properties and applications.
Biological Activity
The compound 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound generally involves multi-step reactions that integrate various chemical moieties. The presence of a pyrido[1,2-a]pyrimidin-4-one core suggests that it may be synthesized through the condensation of appropriate precursors, including piperazine and thiazolidin derivatives.
Key Synthetic Steps:
- Formation of the Pyrido-Pyrimidine Core : This typically involves cyclization reactions that may utilize acidic or basic conditions to promote ring formation.
- Thiazolidinylidene Incorporation : The thiazolidine ring is often introduced through nucleophilic substitution or addition reactions involving thioketones.
- Final Modifications : Methylation and other modifications can be performed to achieve the final structure.
Antimicrobial Properties
Research indicates that compounds containing thiazolidine and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good activity against various bacterial strains, suggesting that the compound may also possess similar properties.
Activity Type | Tested Strains | Activity Level |
---|---|---|
Antibacterial | E. coli | Moderate |
S. aureus | Good | |
P. aeruginosa | Moderate |
Pharmacological Potential
The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes. For example, compounds with similar structures have been investigated for their roles as:
- Antimicrobial Agents : Effective against a range of pathogens.
- Anticancer Agents : Some derivatives have shown cytotoxic effects on cancer cell lines.
- CNS Activity : Given the piperazine moiety, potential effects on neurotransmitter systems may exist.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of related compounds, derivatives were synthesized and screened against common bacterial pathogens. The results indicated that modifications to the thiazolidine ring significantly influenced antimicrobial potency.
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of similar pyrido-pyrimidine derivatives on human cancer cell lines. The study found that certain substitutions increased the compounds' ability to induce apoptosis in cancer cells.
Study 3: CNS Effects
A recent study explored the effects of piperazine-containing compounds on serotonin receptors. Results suggested potential anxiolytic properties, warranting further investigation into their therapeutic applications in neuropharmacology.
Properties
Molecular Formula |
C26H27N5O2S2 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-18-7-6-11-30-22(18)27-23(29-15-13-28(2)14-16-29)20(24(30)32)17-21-25(33)31(26(34)35-21)12-10-19-8-4-3-5-9-19/h3-9,11,17H,10,12-16H2,1-2H3/b21-17- |
InChI Key |
IZVONCKANYUWQM-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.